tert-Butyl 2-cyclopropylhydrazinecarboxylate
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Overview
Description
tert-Butyl 2-cyclopropylhydrazinecarboxylate: is an organic compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . It is primarily used in research and development within the field of organic chemistry. The compound is known for its unique structure, which includes a cyclopropyl group and a tert-butyl ester, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyclopropylhydrazinecarboxylate typically involves the reaction of cyclopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions, usually between 0 to 20°C, to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-cyclopropylhydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylhydrazines .
Scientific Research Applications
tert-Butyl 2-cyclopropylhydrazinecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 2-cyclopropylhydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydrazine group can form covalent bonds with various substrates, leading to the formation of stable intermediates. These interactions can modulate the activity of enzymes and other proteins, thereby influencing biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl carbazate
- tert-Butyl hydrazinecarboxylate
- Cyclopropylhydrazinecarboxylate
Comparison: tert-Butyl 2-cyclopropylhydrazinecarboxylate is unique due to its combination of a cyclopropyl group and a tert-butyl ester. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-(cyclopropylamino)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-9-6-4-5-6/h6,9H,4-5H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXNNLJMXTWNNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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